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Compound of Interest

Compound Name: LY518674

Cat. No.: B1675707

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational dyslipidemia drug LY518674
and other recently developed therapeutic agents. The document synthesizes available clinical
trial data to objectively evaluate the performance of these drugs, with a focus on their efficacy
in modulating lipid profiles and their associated safety data. Detailed experimental protocols for
key studies are provided to facilitate a deeper understanding of the presented findings.

LY518674: A Potent PPARa Agonist

LY518674 is a potent and selective peroxisome proliferator-activated receptor-alpha (PPARQ)
agonist.[1] Its mechanism of action involves the activation of PPARQ, a nuclear receptor that
plays a crucial role in the regulation of lipid metabolism. This activation leads to an increase in
the synthesis and breakdown of apolipoprotein A-I (apoA-I), the primary protein component of
high-density lipoprotein (HDL), and an accelerated clearance of very low-density lipoprotein
(VLDL) particles.[2][3] The primary therapeutic goal for LY518674 was to increase HDL
cholesterol (HDL-C) and lower triglyceride levels in patients with metabolic syndrome and
atherogenic dyslipidemia.[2][3] However, the development of LY518674 was discontinued.[4]

Clinical Trial Data

A key clinical study evaluated the efficacy and safety of LY518674 in patients with atherogenic
dyslipidemia.[1] In this multicenter, randomized, double-blind, placebo-controlled trial, patients
were assigned to receive either placebo, varying doses of LY518674 (10 ug, 25 pg, 50 ug, or
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100 pg), or fenofibrate (200 mg) for 12 weeks.[1] Another study assessed LY518674 in
combination with atorvastatin in patients with hypercholesterolemia.[1]
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Baseline
Treatment . .
Triglyceride

Grou
& s (mgldL)

Percent

Baseline Percent

Change in

HDL-C Change in

Triglyceride

S

(mgldL) HDL-C

Atherogenic
Dyslipidemia
Study

Placebo 62 247

-8%

40 +2%

LY518674
(10 png)

62 251

-35%

40 +15%

LY518674
(25 1g)

61 250

-36%

40 +16%

LY518674
(50 pg)

62 253

-34%

40 +14%

LY518674
(100 pg)

62 249

-30%

40 +12%

Fenofibrate
(200 mg)

62 250

-35%

40 +15%

Hypercholest
erolemia
Study (in
addition to

atorvastatin)

Placebo +
) ~100 -
Atorvastatin

LY518674

(10 pg) +
Atorvastatin

~100 -

-20% to -43% -

+1% to +12%

LY518674

(50 pg) +
Atorvastatin

~100 -

-20% to -43% -

+1% to +12%
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Table 1: Efficacy of LY518674 in Patients with Atherogenic Dyslipidemia and
Hypercholesterolemia.[1]

Safety and Tolerability: In these studies, LY518674 was generally well-tolerated. However, a
notable safety concern was the elevation of serum creatinine levels, which was observed in
35% to 38% of patients treated with either LY518674 or fenofibrate.[1]

Experimental Protocol: Atherogenic Dyslipidemia Study

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.[1]

o Patient Population: 309 patients with atherogenic dyslipidemia (triglyceride levels of 200 to
500 mg/dL and HDL-C levels <40 mg/dL for men or <50 mg/dL for women).[1]

o Treatment: Following a 4-week placebo lead-in period with dietary counseling, patients were
randomized to receive one of the following for 12 weeks: placebo, LY518674 (10 g, 25 ug,
50 pg, or 100 pg daily), or fenofibrate (200 mg daily).[1]

e Primary Endpoints: The primary efficacy endpoints were the percent change from baseline in
fasting triglyceride and HDL-C levels.[1]

o Safety Assessments: Safety was monitored through the recording of adverse events, clinical
laboratory tests (including serum creatinine), vital signs, and electrocardiograms.[1]

t ApoA-| Production

HDL Metabolism

Altered Gene
Expression

1 ApoA-| Catabolism

LY518674 MEREULIE PPARG

1 VLDL Catabolism | Triglycerides

Click to download full resolution via product page

Caption: Mechanism of action of LY518674.
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Comparative Investigational Dyslipidemia Drugs

This section details the mechanisms of action, clinical trial data, and experimental protocols for
other notable investigational drugs for dyslipidemia.

Pemafibrate: A Selective PPARoa Modulator
(SPPARMa)

Pemafibrate is a novel selective PPARa modulator designed to have greater potency and
selectivity for PPARa compared to conventional fibrates like fenofibrate.[5][6] Its mechanism of
action is similar to LY518674, involving the activation of PPARa to regulate lipid metabolism.[5]
[6] Clinical trials have suggested that pemafibrate effectively reduces triglycerides and is
associated with a lower incidence of liver and kidney function abnormalities compared to
fenofibrate.[6][7][8]

Clinical Trial Data

A phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy and
safety of pemafibrate in patients with type 2 diabetes and hypertriglyceridemia.[9]

. Percent .
Baseline . Baseline Percent
Treatment . . Change in .
N Triglyceride . . HDL-C Change in
Group Triglyceride
s (mgl/dL) (mgl/dL) HDL-C
S
Placebo 57 ~250 - ~35
Pemafibrate
54 ~250 ~-45% ~35 ~ +15%
(0.2 mg/day)
Pemafibrate
~250 ~-45% ~35 ~+20%

(0.4 mg/day)

Table 2: Efficacy of Pemafibrate in Patients with Type 2 Diabetes and Hypertriglyceridemia (24
weeks).[9]

Experimental Protocol: Pemafibrate Phase 3 Trial
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o Study Design: A randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.

[°]

» Patient Population: Patients with type 2 diabetes and hypertriglyceridemia (fasting serum
triglyceride levels 2150 mg/dL).[10]

o Treatment: Patients were randomly assigned to receive placebo, pemafibrate 0.2 mg/day, or
pemafibrate 0.4 mg/day for 24 weeks.[9]

e Primary Endpoint: The primary efficacy endpoint was the percent change in fasting serum
triglyceride levels from baseline to week 24.[9]

e Secondary Endpoints: Included changes in other lipid parameters such as HDL-C, non-HDL-
C, and apolipoproteins.[9]

Bempedoic Acid: An ATP-Citrate Lyase (ACL)
Inhibitor

Bempedoic acid is a first-in-class oral medication that lowers LDL-C by inhibiting ATP-citrate
lyase, an enzyme involved in the cholesterol biosynthesis pathway upstream of HMG-CoA
reductase, the target of statins.[2][4] It is a prodrug that is activated primarily in the liver, which
may reduce the risk of muscle-related side effects associated with statins.[2]

Clinical Trial Data

The CLEAR Wisdom trial, a phase 3 study, evaluated the efficacy of bempedoic acid in patients
at high risk for cardiovascular disease already on maximally tolerated statin therapy.[4]

Baseline LDL-C Percent Change in
Treatment Group N
(mgldL) LDL-C
Placebo 265 120.4 +0.5%
Bempedoic Acid (180
522 120.4 -17.4%

mg)

Table 3: Efficacy of Bempedoic Acid in High-Risk Patients on Statin Therapy (12 weeks).[11]
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Experimental Protocol: CLEAR Wisdom Trial

o Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[11]

» Patient Population: 779 patients with atherosclerotic cardiovascular disease, heterozygous
familial hypercholesterolemia, or both, who were receiving maximally tolerated statin therapy
and had an LDL-C level of at least 70 mg/dL.[11]

o Treatment: Patients were randomized in a 2:1 ratio to receive bempedoic acid 180 mg daily
or placebo for 52 weeks.[12]

e Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in
LDL-C at week 12.[12]

inhibits ATP-Citrate Lyase produces upregulates 1 LDL Receptor
(ACL) [

Click to download full resolution via product page

Caption: Mechanism of action of Bempedoic Acid.

Inclisiran: A Small Interfering RNA (siRNA) Targeting
PCSK9

Inclisiran is a long-acting small interfering RNA (siRNA) therapeutic that targets proprotein
convertase subtilisin/kexin type 9 (PCSK9).[13] By silencing the PCSK9 gene in the liver,
inclisiran leads to a decrease in PCSK9 levels, which in turn increases the number of LDL
receptors on hepatocytes, resulting in enhanced clearance of LDL-C from the circulation.[13]
[14] A key feature of inclisiran is its infrequent dosing schedule, typically administered
subcutaneously once every 6 months after an initial loading dose.[3]

Clinical Trial Data

The ORION-10 and ORION-11 phase 3 trials evaluated the efficacy of inclisiran in patients with
atherosclerotic cardiovascular disease (ASCVD) or ASCVD risk equivalents.[15]
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Percent
Trial Treatment . Baseline LDL- Change in
ria
Group C (mg/dL) LDL-C at Day
510
ORION-10 Placebo 780 104.7 -
Inclisiran (300
781 104.7 -52.3%
mg)
ORION-11 Placebo 807 105.5 -
Inclisiran (300
810 105.5 -49.9%

mg)

Table 4: Efficacy of Inclisiran in Patients with ASCVD or ASCVD Risk Equivalents.[15]

Experimental Protocol: ORION-10 and ORION-11 Trials

o Study Design: Two randomized, double-blind, placebo-controlled, phase 3 trials.[15]

o Patient Population: ORION-10 enrolled 1561 patients in the United States with ASCVD.
ORION-11 enrolled 1617 patients in Europe and South Africa with ASCVD or ASCVD risk
equivalents. All patients had elevated LDL-C levels despite maximally tolerated statin
therapy.[15]

o Treatment: Patients were randomized in a 1:1 ratio to receive subcutaneous injections of
inclisiran (300 mg) or placebo on day 1, day 90, and every 6 months thereafter for 540 days.
[15]

o Co-primary Endpoints: The placebo-corrected percentage change in LDL-C from baseline to
day 510 and the time-adjusted percentage change in LDL-C from baseline after day 90 and
up to day 540.[15]

Evinacumab: An Angiopoietin-like Protein 3
(ANGPTLZ3) Inhibitor
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Evinacumab is a monoclonal antibody that binds to and inhibits angiopoietin-like protein 3
(ANGPTL3), a protein that plays a key role in lipid metabolism by inhibiting lipoprotein lipase
(LPL) and endothelial lipase (EL).[16][17] By inhibiting ANGPTL3, evinacumab increases the
activity of LPL and EL, leading to enhanced metabolism of triglycerides and lipoproteins, and
consequently, a reduction in LDL-C, HDL-C, and triglycerides.[17][18]

Clinical Trial Data

A phase 3 trial evaluated the efficacy of evinacumab in patients with homozygous familial
hypercholesterolemia (HoFH).[19]

Baseline LDL-C Percent Change in
Treatment Group N
(mgl/dL) LDL-C at Week 24
Placebo 22 259.5 +1.9%
Evinacumab (15
43 255.1 -47.1%

mg/kg IV Q4W)

Table 5: Efficacy of Evinacumab in Patients with Homozygous Familial Hypercholesterolemia.
[20]

Experimental Protocol: Evinacumab HoFH Trial

» Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[19]

» Patient Population: 65 patients with homozygous familial hypercholesterolemia who were
receiving maximally tolerated lipid-lowering therapies.[20]

e Treatment: Patients were randomized in a 2:1 ratio to receive intravenous infusions of
evinacumab (15 mg per kilogram of body weight) or placebo every 4 weeks for 24 weeks.
[20]

e Primary Endpoint: The percent change from baseline in the LDL-C level at week 24.[20]
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Caption: General experimental workflow for dyslipidemia clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medscape.com [medscape.com]
2. profiles.wustl.edu [profiles.wustl.edu]

3. Frontiers | Current usage of inclisiran for cardiovascular diseases: overview of current
clinical trials [frontiersin.org]

4. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]
5. clinicaltrials.eu [clinicaltrials.eu]

6. Pemafibrate, a New Selective PPARa Modulator: Drug Concept and Its Clinical
Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nim.nih.gov]

7. Clinical Applications of a Novel Selective PPARa Modulator, Pemafibrate, in Dyslipidemia
and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]
9. diabetesjournals.org [diabetesjournals.org]

10. Efficacy and safety of pemafibrate in people with type 2 diabetes and elevated
triglyceride levels: 52-week data from the PROVIDE study - PMC [pmc.ncbi.nlm.nih.gov]

11. Bempedoic acid for the treatment of dyslipidemia - PMC [pmc.ncbi.nim.nih.gov]
12. join.hcplive.com [join.hcplive.com]
13. go.drugbank.com [go.drugbank.com]

14. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future
Prospects - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. Evinacumab: Mechanism of action, clinical, and translational science - PubMed
[pubmed.ncbi.nim.nih.gov]

17. Evinacumab: Mechanism of action, clinical, and translational science - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1675707?utm_src=pdf-custom-synthesis
https://www.medscape.com/viewarticle/789169
https://profiles.wustl.edu/en/publications/role-of-bempedoic-acid-in-clinical-practice/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1449712/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1449712/full
https://www.escardio.org/Councils/Council-for-Cardiology-Practice-(CCP)/Cardiopractice/bempedoic-acid-mechanism-evidence-safety-and-guideline-role-in-2025
https://clinicaltrials.eu/drug/pemafibrate/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6978439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6978439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514171/
https://www.researchgate.net/publication/338768186_Pemafibrate_a_New_Selective_PPARa_Modulator_Drug_Concept_and_Its_Clinical_Applications_for_Dyslipidemia_and_Metabolic_Diseases
https://diabetesjournals.org/care/article/41/3/538/36634/Effects-of-Pemafibrate-a-Novel-Selective-PPAR
https://pmc.ncbi.nlm.nih.gov/articles/PMC6617746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6617746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7449648/
https://join.hcplive.com/view/trial-explores-use-of-bempedoic-acid-to-reduce-ldl-cholesterol
https://go.drugbank.com/drugs/DB14901
https://pmc.ncbi.nlm.nih.gov/articles/PMC12005059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12005059/
https://www.researchgate.net/publication/340017288_Two_Phase_3_Trials_of_Inclisiran_in_Patients_with_Elevated_LDL_Cholesterol
https://pubmed.ncbi.nlm.nih.gov/38845393/
https://pubmed.ncbi.nlm.nih.gov/38845393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11157145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11157145/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 18. go.drugbank.com [go.drugbank.com]

e 19. Evinacumab in homozygous familial hypercholesterolaemia: long-term safety and
efficacy - PMC [pmc.ncbi.nlm.nih.gov]

e 20. Evinacumab, an ANGPTL3 Inhibitor, in the Treatment of Dyslipidemia - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Head-to-Head Examination of LY518674 and Other
Novel Dyslipidemia Therapies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675707#head-to-head-studies-of-ly518674-and-
other-investigational-dyslipidemia-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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